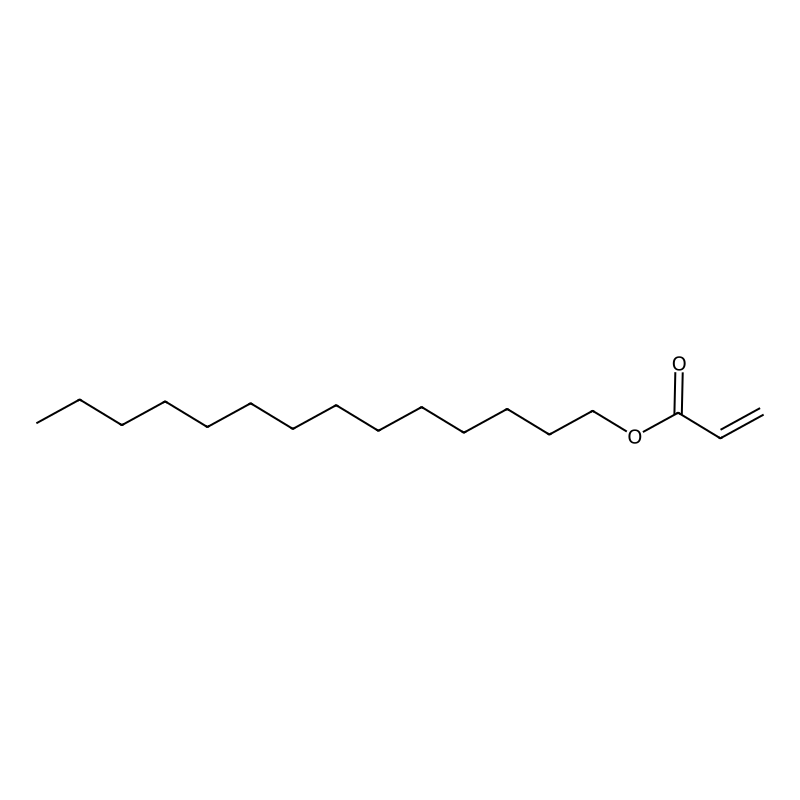

Tetradecyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymer Synthesis

Tetradecyl acrylate acts as a monomer in the synthesis of polyacrylates. These polymers possess a long hydrocarbon chain (tetradecyl group) attached to the polyacrylate backbone. This structure influences properties like hydrophobicity and solubility. Research explores tetradecyl acrylate in the creation of:

- Viscosity index improvers for lubricants: Studies investigate incorporating polyacrylates derived from tetradecyl acrylate into lubricants to improve viscosity index. This enhances oil performance across a wider temperature range Source: Investigation of polyacrylates copolymers as lube oil viscosity index improvers, ResearchGate:

Material Science Research

The long alkyl chain of tetradecyl acrylate makes it a valuable component in material science research. Scientists explore its use in:

Tetradecyl acrylate is an organic compound with the chemical formula C₁₇H₃₂O₂. It is classified as an acrylate ester, formed from the reaction between tetradecanol and acrylic acid. This compound features a long hydrophobic alkyl chain, which contributes to its unique properties, making it suitable for various applications in materials science and polymer chemistry. Tetradecyl acrylate is known for its low volatility and relatively high boiling point of approximately 138 °C at a pressure of 0.4 Torr, with a melting point around 14 °C .

- Radical Polymerization: This is the primary method for polymerizing tetradecyl acrylate, where free radicals initiate the polymerization process, leading to the formation of poly(tetradecyl acrylate). The kinetics of this process can be influenced by temperature and the presence of other monomers .

- Esterification: The compound can undergo further esterification reactions with other acids or alcohols, modifying its properties for specific applications .

- Cross-Linking: Tetradecyl acrylate can also participate in cross-linking reactions when copolymerized with other monomers, enhancing the mechanical properties of the resulting materials.

Tetradecyl acrylate has been studied for its potential biological effects, particularly concerning skin sensitization. It has been classified as a compound that may cause allergic skin reactions in sensitive individuals . Its hydrophobic nature may also influence its interactions with biological membranes.

The synthesis of tetradecyl acrylate typically involves the following steps:

- Esterification: Tetradecanol reacts with acrylic acid in the presence of a catalyst (often sulfuric acid) to form tetradecyl acrylate and water.

- Purification: The product is purified through distillation or extraction methods to remove unreacted starting materials and by-products.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used to confirm the structure and purity of tetradecyl acrylate .

Tetradecyl acrylate finds numerous applications across various fields:

- Polymer Production: It is widely used as a monomer in the production of polymers and copolymers for coatings, adhesives, and sealants due to its favorable mechanical properties.

- Additives: Tetradecyl acrylate serves as a bifunctional additive to enhance the properties of biodiesel blends by improving cold flow characteristics and oxidative stability .

- Surfactants: Its amphiphilic nature allows it to be used in surfactant formulations for various industrial applications.

Studies have shown that tetradecyl acrylate interacts with other chemical compounds during polymerization processes. Its reactivity can be influenced by factors such as temperature, concentration, and the presence of other functional groups in copolymer systems. Understanding these interactions is crucial for optimizing its use in various applications, particularly in creating materials with tailored properties.

Tetradecyl acrylate shares structural similarities with several other alkyl acrylates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octyl Acrylate | C₁₄H₂₆O₂ | Shorter alkyl chain; more volatile |

| Decyl Acrylate | C₁₆H₃₄O₂ | Intermediate chain length; different solubility |

| Hexadecyl Acrylate | C₁₈H₃₄O₂ | Longer chain; higher viscosity |

| Dodecyl Acrylate | C₁₄H₂₆O₂ | Similar to tetradecyl but with different properties |

Uniqueness of Tetradecyl Acrylate

Tetradecyl acrylate's unique features stem from its specific chain length, which balances hydrophobicity and reactivity. This makes it particularly effective in applications requiring low volatility and enhanced mechanical properties compared to shorter or longer-chain analogs. Its role as a bifunctional additive in biodiesel blends further distinguishes it from similar compounds, highlighting its versatility in both industrial and environmental applications.

Molecular Structure and Composition

Tetradecyl acrylate possesses the molecular formula C₁₇H₃₂O₂ with a molecular weight of 268.44 grams per mole [1] [5] [6]. The compound is systematically named as tetradecyl prop-2-enoate and carries the Chemical Abstracts Service registry number 21643-42-5 [1] [7] [6]. The European Inventory of Existing Commercial Chemical Substances number is 244-491-1 [8] [9].

The molecular structure consists of an acrylic acid moiety esterified with tetradecanol, resulting in a linear configuration where the fourteen-carbon alkyl chain provides significant hydrophobic character [1] [10]. The simplified molecular input line entry system representation is CCCCCCCCCCCCCCOC(=O)C=C, clearly illustrating the long aliphatic chain terminating in the acrylate functional group [10] [11]. The International Chemical Identifier key is XZHNPVKXBNDGJD-UHFFFAOYSA-N [10] [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₃₂O₂ | [1] |

| Molecular Weight | 268.44 g/mol | [1] [6] |

| Chemical Abstracts Service Number | 21643-42-5 | [1] [7] |

| European Inventory Number | 244-491-1 | [8] |

| Average Mass | 268.441 Da | [1] |

| Monoisotopic Mass | 268.240230 Da | [1] |

Physical Properties and Phase Behavior

Tetradecyl acrylate exhibits distinctive physical properties that reflect its molecular architecture. At standard temperature and pressure, the compound exists as a colorless to almost colorless clear liquid [6] [8] [11]. The melting point is reported as 14°C, indicating the compound's tendency to remain liquid at room temperature [5] [6] [8] [12].

The boiling point occurs at 138°C under reduced pressure of 0.4 millimeters of mercury [6] [8] [9] [12]. Under atmospheric pressure conditions, the boiling behavior would occur at significantly higher temperatures due to the extended alkyl chain structure [8]. The density at 20°C is 0.87 grams per cubic centimeter, reflecting the influence of the long aliphatic chain on the overall molecular packing [5] [6] [9] [12].

Viscosity measurements indicate values between 10-20 centipoise at 25°C [9], demonstrating the compound's relatively low viscosity despite the extended chain length. The refractive index ranges from 1.4450 to 1.4490 [8] or specifically 1.45 [6] [9], providing important optical characterization data.

The vapor pressure at 25°C is extremely low at 0.033 pascals [8], consistent with the low volatility expected from the long alkyl chain structure. Water solubility is minimal at 2 micrograms per liter at 20°C [8], confirming the highly hydrophobic nature of the compound. The logarithm of the partition coefficient is 7.22 at 25°C [8], indicating strong lipophilic character.

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Physical State | Liquid | 20°C | [6] |

| Appearance | Colorless to almost colorless clear liquid | - | [6] [11] |

| Melting Point | 14°C | - | [5] [6] [12] |

| Boiling Point | 138°C | 0.4 mmHg | [6] [8] [12] |

| Density | 0.87 g/cm³ | 20°C | [5] [6] [12] |

| Specific Gravity | 0.87 | 20/20°C | [6] [9] |

| Viscosity | 10-20 cP | 25°C | [9] |

| Refractive Index | 1.45 | - | [6] [9] |

| Vapor Pressure | 0.033 Pa | 25°C | [8] |

| Water Solubility | 2 μg/L | 20°C | [8] |

| Log P | 7.22 | 25°C | [8] |

Phase behavior studies reveal that tetradecyl acrylate can participate in rotator phase formation, particularly relevant for low-temperature polymerization applications [13]. Research demonstrates that ternary mixtures containing tetradecyl acrylate exhibit stable rotator phases with transition temperatures significantly lower than crystalline phases [13]. The compound contributes to achieving transition temperatures as low as -38.11°C in optimized mixtures [13].

Chemical Reactivity Profile

Tetradecyl acrylate demonstrates characteristic acrylate reactivity patterns, with the vinyl group serving as the primary site for chemical transformations [14] [15]. The compound readily undergoes free radical polymerization reactions, following typical acrylate mechanisms involving initiation, propagation, and termination steps [16] [15] [17].

The polymerization kinetics are influenced by the long alkyl chain, which affects both the mobility of the growing polymer chains and the termination mechanisms [15] [18]. Research indicates that long-chain alkyl acrylates like tetradecyl acrylate exhibit different termination behavior compared to shorter-chain analogs, with increased tendency toward intramolecular chain transfer reactions [18].

The compound participates in radical addition polymerization with termination occurring predominantly through disproportionation rather than combination mechanisms [19] [17]. This behavior is characteristic of acrylate monomers and results in polymer chains with unsaturated end groups [19]. The presence of the long alkyl chain influences the overall polymerization rate and the molecular weight distribution of the resulting polymers [15].

Chain transfer reactions become increasingly important with tetradecyl acrylate due to the extended alkyl substituent [20] [18]. Computational studies on alkyl acrylates reveal that chain transfer to monomer occurs primarily through hydrogen abstraction from methylene groups in the alkyl chain [20]. The rate constants for these reactions are influenced by the radical type and chain length [20].

Temperature effects on reactivity follow Arrhenius behavior, with elevated temperatures promoting secondary reactions such as backbiting and beta-scission [21] [15]. These side reactions become more pronounced at higher temperatures and can significantly affect the polymer microstructure [21]. The long alkyl chain provides multiple sites for potential chain transfer events, influencing the overall reaction kinetics [15].

| Reaction Type | Characteristics | Temperature Dependence | Reference |

|---|---|---|---|

| Free Radical Polymerization | Readily occurs via vinyl group | Arrhenius behavior | [16] [15] |

| Termination Mechanism | Predominantly disproportionation | Temperature dependent | [19] [17] |

| Chain Transfer | Hydrogen abstraction from alkyl chain | Increases with temperature | [20] [18] |

| Secondary Reactions | Backbiting and beta-scission | Significant above 120°C | [21] [15] |

Spectroscopic Characterization

Infrared spectroscopy provides definitive identification of tetradecyl acrylate through characteristic absorption bands [22] [23]. The acrylate carbonyl stretch appears prominently in the 1730-1750 wavenumber region, serving as a primary identification feature [22]. The vinyl carbon-carbon double bond exhibits stretching vibrations around 1634 and 1555 wavenumbers [23].

Alkyl chain vibrations manifest as symmetrical and asymmetrical carbon-hydrogen stretching modes at 2921 and 2852 wavenumbers respectively [23]. In-plane bending vibrations of methyl and methylene groups occur at 1494 and 1471 wavenumbers [23]. The long alkyl chain provides multiple methylene contributions that enhance the intensity of these characteristic absorptions [23].

Raman spectroscopy complements infrared analysis by providing additional structural information [22]. Characteristic bands for acrylate functionality appear in Raman spectra, with the carbon-hydrogen bending modes providing clear identification features [22]. The technique proves particularly useful for distinguishing between different alkyl chain lengths in acrylate series [22].

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for tetradecyl acrylate [22]. Proton nuclear magnetic resonance reveals distinct chemical shift patterns for the vinyl protons, the ester methylene group, and the extended alkyl chain methylenes [22]. Carbon-13 nuclear magnetic resonance provides definitive carbon environment identification throughout the molecular structure [22].

Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis [10]. The molecular ion peak appears at mass-to-charge ratio 268, consistent with the calculated molecular weight [10]. Characteristic fragmentation involves loss of the alkyl chain segments and acrylic acid moiety [10].

| Spectroscopic Technique | Key Characteristic Bands/Peaks | Assignment | Reference |

|---|---|---|---|

| Infrared | 1730-1750 cm⁻¹ | Carbonyl stretch | [22] |

| Infrared | 1634, 1555 cm⁻¹ | Carbon-carbon double bond | [23] |

| Infrared | 2921, 2852 cm⁻¹ | Alkyl carbon-hydrogen stretch | [23] |

| Infrared | 1494, 1471 cm⁻¹ | Methyl/methylene bending | [23] |

| Mass Spectrometry | m/z 268 | Molecular ion | [10] |

| Nuclear Magnetic Resonance | Variable chemical shifts | Structural elucidation | [22] |

Stability Parameters and Degradation Mechanisms

Thermal stability analysis reveals that tetradecyl acrylate begins to show mass loss at temperatures between 50-120°C, primarily attributed to volatile component evaporation [21]. The onset of significant thermal degradation occurs around 155-165°C for the liquid state [21]. At 200°C under isothermal conditions, the compound experiences substantial decomposition with mass losses of 13-17% after thirty minutes [21].

The degradation mechanism follows typical acrylate thermal decomposition pathways [24] [25]. Primary degradation involves ester decomposition yielding corresponding olefins and leaving acid residues in the molecular structure [24]. The presence of beta-hydrogen atoms in the extended alkyl chain promotes ester decomposition reactions over depolymerization pathways [24].

Chain scission reactions become prominent at elevated temperatures, leading to the formation of shorter molecular fragments [24] [25]. The long alkyl chain provides multiple sites for potential bond cleavage, contributing to complex degradation product mixtures [24]. Intramolecular transfer reactions generate branched structures that influence the overall thermal stability [25].

Oxidative degradation represents another important degradation pathway, particularly relevant for long-term stability assessments [21]. The extended alkyl chain provides numerous sites susceptible to oxidative attack, leading to the formation of various oxidation products [21]. The presence of atmospheric oxygen accelerates degradation processes, requiring stabilizer additives for extended storage [6] [26].

Storage stability requires careful attention to environmental conditions [6] [26]. The compound should be stored in cool, dark places with temperatures below 15°C to minimize degradation [6] [26]. Light sensitivity necessitates protection from photodegradation through appropriate storage containers [6] [26]. The compound typically contains stabilizers such as monomethyl ether hydroquinone to prevent premature polymerization [27] [6] [11].

Hydrolytic stability varies with pH conditions [28]. Under physiological pH conditions, ester bonds remain relatively stable, but alkaline conditions promote hydrolysis reactions [28]. The hydrolysis rate follows first-order kinetics with temperature and pH dependence [28]. Acidic conditions generally provide enhanced stability compared to neutral or basic environments [28].

| Degradation Parameter | Temperature/Condition | Characteristics | Reference |

|---|---|---|---|

| Initial Mass Loss | 50-120°C | Volatile component evaporation | [21] |

| Thermal Onset | 155-165°C | Significant decomposition begins | [21] |

| Isothermal Stability | 200°C, 30 min | 13-17% mass loss | [21] |

| Ester Decomposition | >155°C | Olefin formation, acid residues | [24] |

| Chain Scission | Elevated temperatures | Fragment formation | [24] [25] |

| Oxidative Degradation | Atmospheric conditions | Multiple oxidation products | [21] |

| Storage Conditions | <15°C, dark | Enhanced stability | [6] [26] |

| Hydrolytic Stability | pH dependent | First-order kinetics | [28] |

Laboratory-scale synthesis of tetradecyl acrylate predominantly employs direct esterification and transesterification methodologies, each offering distinct advantages for small-scale production and research applications.

Direct Esterification Methodology

The most conventional approach involves direct esterification of acrylic acid with 1-tetradecanol using acid catalysts. This reaction typically proceeds under mild conditions with sulfuric acid as the preferred catalyst [5] [6]. The reaction mechanism follows classical esterification kinetics, where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of tetradecanol, forming the ester bond and eliminating water as a byproduct [7].

The optimal reaction conditions involve temperatures ranging from 100-130°C with reaction times of 4-8 hours, achieving yields of 85-95% [5]. The use of polymerization inhibitors such as hydroquinone or its methyl ether is essential to prevent unwanted polymerization of the acrylic functionality during synthesis [1] [8].

Transesterification Approach

A more sophisticated laboratory approach utilizes transesterification of methyl acrylate with 1-tetradecanol. Recent developments have introduced highly selective sodium and magnesium aryloxide catalysts that operate at ambient temperature (25°C), dramatically reducing energy requirements [9] [10]. These catalysts demonstrate exceptional chemoselectivity, with a 97% preference for transesterification over unwanted Michael addition reactions [9].

The transesterification route offers several advantages including milder reaction conditions, reduced side product formation, and elimination of toxic metal salts traditionally used in acrylate synthesis [11] [9]. Reaction times of 2-6 hours typically yield 90-97% conversion, making this method particularly attractive for laboratory-scale applications [9].

Continuous Flow Synthesis

Advanced continuous flow methodologies have emerged as efficient alternatives for laboratory-scale production. These systems react acryloyl chloride with 1-tetradecanol in the presence of triethylamine within tubular reactors [12] [13]. The continuous flow approach achieves excellent conversions within 0.5-5 minutes of reaction time, with operation throughput of 78.6 g/h and 95% isolated yield on laboratory scale [12] [13].

The formation of unwanted side compounds, particularly 3-chloropropionyl ester, is significantly minimized to less than 1% using ultrasonication-assisted flow strategies [12] [13]. This methodology provides exceptional control over reaction parameters and enables precise temperature and residence time management [12].

Industrial Production Processes

Industrial production of tetradecyl acrylate requires scalable processes that balance efficiency, cost-effectiveness, and product quality. Several reactor configurations have been developed to meet commercial production demands.

Batch Reactor Systems

Large-scale batch reactors with volumes ranging from 5,000-10,000 liters represent the most common industrial configuration [14] [15]. These systems operate at temperatures of 120-140°C under slight pressure (1-3 bar) to maintain optimal reaction kinetics while preventing solvent loss [14]. Production rates typically range from 500-1,500 kg/h with energy consumption of 8-12 MJ/kg product [14].

The batch approach allows for precise control of reaction parameters and facilitates quality assurance through comprehensive monitoring of each production cycle. However, the discontinuous nature of batch processing can result in higher labor costs and reduced overall equipment utilization [14].

Continuous Stirred Tank Reactors

Continuous stirred tank reactor systems offer improved process efficiency with volumes of 2,000-8,000 liters operating at 100-120°C [15]. These systems achieve production rates of 800-2,000 kg/h with reduced energy consumption of 6-10 MJ/kg compared to batch processes [15]. The continuous operation enables better heat management and more consistent product quality [15].

Reactive Distillation Technology

Reactive distillation represents an advanced process intensification strategy that combines reaction and separation in a single unit operation [5] [16]. This technology is particularly well-suited for equilibrium-limited esterification reactions, as continuous removal of water byproduct shifts the equilibrium toward product formation [5] [16].

Industrial reactive distillation columns typically operate with 25 or more theoretical trays, achieving 95% conversion with aqueous reflux ratios of 5.5-8 [5]. The simultaneous reaction and separation significantly reduce capital investment requirements while improving energy efficiency [5] [16].

Fixed-Bed Catalytic Processes

Solid acid catalysts, particularly Amberlyst ion-exchange resins, enable heterogeneous catalysis in fixed-bed reactor configurations [17] [16]. These systems operate at 140-180°C under elevated pressure (5-15 bar) to maintain liquid phase conditions [17]. Production rates of 300-1,000 kg/h are achievable with energy consumption of 10-15 MJ/kg [17].

The heterogeneous catalysis approach eliminates catalyst recovery requirements and reduces corrosion concerns associated with homogeneous acid catalysts [17]. However, catalyst deactivation and periodic regeneration represent operational challenges that must be managed [17].

Purification and Quality Control Methods

Purification of tetradecyl acrylate requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications. The target purity specification typically exceeds 95% by gas chromatography analysis [1] [2] [3].

Fractional Distillation

Fractional distillation represents the primary purification method for tetradecyl acrylate. The compound exhibits a boiling point of 138°C at 0.4 mmHg, enabling separation from unreacted starting materials and lower-boiling impurities [1] [3] [18]. Industrial distillation columns utilize structured packing or theoretical plates to achieve 95-98% purity [19].

The distillation process requires careful temperature control to prevent thermal polymerization. Polymerization inhibitors are maintained throughout the purification process, and residence times at elevated temperatures are minimized [19] [20]. Stainless steel construction is preferred for evaporator surfaces to reduce fouling and improve heat transfer efficiency [19].

Reactive Distillation Purification

Advanced reactive distillation systems provide simultaneous reaction completion and product purification. These systems achieve 97-99% purity by continuously removing water and light-end impurities while driving the esterification reaction to completion [5]. The integration of reaction and separation reduces overall process complexity and energy requirements [5].

Quality Control Analytical Methods

Industrial quality control relies primarily on gas chromatography for purity determination according to ASTM D3362 standards [21] [22] [23]. This standardized method covers determination of acrylate ester purity and provides quantitative analysis of impurities including unreacted alcohols and other esters [21] [22] [23].

Supplementary analytical techniques include Karl Fischer titration for water content, iodometric determination of inhibitor concentration, and turbidimetric measurement of trace polymer formation [8]. Refractive index, specific gravity, and color measurements provide additional quality indicators [8].

Gas chromatography-mass spectrometry enables identification of unknown impurities and monitoring of degradation products [24]. The analytical methodology must distinguish between active and inactive inhibitor species, as photo-oxidized quinone inhibitors lose effectiveness over time [20] [25].

Polymer Prevention and Control

Prevention of polymerization during purification represents a critical quality control challenge. Temperature monitoring systems detect unexpected temperature rises that may indicate runaway polymerization [20] [25]. A simple qualitative test involves mixing 20 mL of monomer with 80 mL of methanol; polymer formation causes cloudy appearance due to polymer insolubility [20] [25].

Oxygen management maintains dissolved oxygen levels sufficient for inhibitor effectiveness while preventing oxidative degradation. Nitrogen blanketing and controlled atmosphere storage preserve product quality during extended storage periods [20] [25].

Green Chemistry Approaches to Tetradecyl Acrylate Synthesis

Environmental considerations have driven development of sustainable synthesis methodologies that align with green chemistry principles. These approaches focus on renewable feedstocks, non-toxic catalysts, and waste minimization strategies.

Bio-based Feedstock Utilization

Sustainable synthesis routes utilize bio-derived acrylic acid produced from renewable feedstocks including furfural, lactic acid, and glycerol [26] [27] [28]. The conversion of furfural to acrylic acid achieves 81% overall yield through a four-step process involving oxidation, hydrolysis, and ethenolysis reactions [27]. This route demonstrates excellent atom efficiency with minimal waste generation [27].

Lactic acid-based synthesis provides another renewable pathway through catalytic hydroesterification using palladium catalysts [28] [29]. The process operates at 80°C under neat conditions without solvent requirements, representing a significant improvement over traditional methods requiring temperatures above 250°C [28] [29].

Solvent-Free Synthesis

Elimination of organic solvents addresses environmental and safety concerns while reducing process complexity. Solvent-free esterification utilizes surfactant-combined catalysts including dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate [30]. These catalysts function at room temperature through reverse micelle formation that facilitates water removal and drives equilibrium toward product formation [30].

The surfactant approach eliminates volatile organic compound emissions while reducing energy requirements through ambient temperature operation [30]. However, heat transfer limitations and mass transfer challenges must be addressed through process optimization [31] [32].

Non-Toxic Catalyst Development

Traditional sulfuric acid catalysts present corrosion and environmental challenges that have motivated development of safer alternatives. Sterically bulky sodium and magnesium aryloxides provide non-toxic catalysis with superior selectivity compared to conventional systems [11] [9]. These catalysts eliminate toxic metal salts while achieving 97% selectivity for desired transesterification reactions [11] [9].

Organocatalytic systems using compounds such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene provide metal-free alternatives with high chemoselectivity [33]. These catalysts enable polymer functionalization through selective transesterification without requiring activated ester substrates [33].

One-Pot Synthesis Strategies

Process intensification through one-pot methodologies reduces waste generation and simplifies purification requirements. Integrated synthesis approaches combine multiple reaction steps within single reactor systems, minimizing intermediate isolation and associated losses [31] [32].

Christophe Thomas and colleagues demonstrated economical one-pot synthesis of bio-based acrylate resins where all synthesis steps from building blocks through polymerization occur in a single reactor [31] [32]. This approach minimizes environmental impact while reducing capital investment requirements [31] [32].

Continuous Flow Green Processing

Continuous flow methodologies offer enhanced process control and reduced environmental impact compared to traditional batch processes [12]. These systems enable precise temperature control, eliminate thermal hot spots, and provide consistent product quality with minimal waste generation [12].

The continuous approach facilitates on-demand production that reduces inventory requirements and associated environmental burdens [12]. Energy efficiency improvements result from optimized heat integration and reduced heating/cooling cycles compared to batch operations [12].

Economic Considerations in Production

Economic viability of tetradecyl acrylate production depends on multiple factors including raw material costs, process efficiency, and market dynamics. Comprehensive economic analysis reveals cost structures and optimization opportunities for industrial production.

Raw Material Cost Analysis

Raw materials represent 40-50% of total production costs, with 1-tetradecanol pricing being the primary cost driver [14] [15] [34]. Tetradecanol costs range from $1,200-1,500 per metric ton, while acrylic acid costs approximately $1,400-1,800 per metric ton [14] [15]. The relative costs of these feedstocks significantly influence process economics and may favor transesterification routes when methyl acrylate pricing is advantageous [15] [34].

Fatty alcohol production from palm kernel oil and coconut oil provides the most economical source of tetradecanol [35] [36]. Alternative bio-based routes through fermentation or chemical synthesis offer supply security but currently command premium pricing [37] [38].

Process Economics Comparison

Direct esterification processes demonstrate lowest capital investment requirements but higher operating costs due to catalyst handling and corrosion management [14] [15]. Total production costs range from $2.05-3.00 per kilogram depending on process selection and scale [14] [15].

Transesterification routes using advanced catalysts offer reduced energy consumption (6-10 MJ/kg) compared to traditional esterification (8-12 MJ/kg) [15]. However, higher catalyst costs (0.05-0.15 USD/kg) may offset energy savings depending on catalyst recovery efficiency [15].

Reactive distillation technology provides 10-15% cost reduction through process intensification, despite higher initial capital investment [5] [39]. The integrated reaction-separation approach reduces utility consumption and improves overall process efficiency [5] [39].

Scale Economy Effects

Production scale significantly influences unit costs through equipment depreciation distribution and fixed cost allocation. Plant capacities above 10,000 metric tons annually achieve optimal economies of scale for specialty acrylate production [39] [40]. Smaller facilities face proportionally higher fixed costs that may limit competitiveness in commodity markets [39].

Labor costs represent 4-7% of total production costs and scale inversely with automation level [15]. Advanced process control systems reduce labor requirements while improving product consistency and yield optimization [15].

Market Price Analysis

Global acrylate ester markets experienced prices of $2,530 per metric ton in Korea and $1,460 per metric ton in Brazil during the first quarter of 2024 [40]. Regional price variations reflect transportation costs, local demand patterns, and competitive dynamics [40].

The global acrylate ester market size reached $10.9 billion in 2023, with projected growth to $20.8 billion by 2032 at a compound annual growth rate of 7.40% [40]. This growth trajectory supports continued investment in production capacity and process technology development [40].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 144 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 143 of 144 companies with hazard statement code(s):;

H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (62.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (99.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

33827-80-4

Wikipedia

General Manufacturing Information

2-Propenoic acid, tetradecyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).